molecular formula C20H17FN4O2 B11580017 Ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11580017
M. Wt: 364.4 g/mol
InChI Key: DHSLBGQJSNGODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

Ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines , which are known for various biological activities. The presence of the 4-fluorophenyl and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds within the triazolo[1,5-a]pyrimidine class. For instance, derivatives have been shown to inhibit HIV-1 replication in vitro. The compound's structural modifications can lead to varying degrees of activity against viral targets. In a study evaluating several triazolo derivatives, compounds exhibited IC50 values in the micromolar range against HIV-1 RNase H activity, indicating potential as antiviral agents .

Anticancer Activity

The anticancer properties of triazolo[1,5-a]pyrimidines have been explored in various cancer cell lines. Compounds similar to this compound demonstrated significant cytotoxic effects against multiple cancer types. For example, structural analogs showed IC50 values ranging from 0.41 µM to 6.23 µM in inhibiting cancer cell proliferation . The mechanism often involves the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Interference with Nucleic Acid Synthesis : Similar compounds have been shown to disrupt nucleic acid synthesis pathways in pathogens and cancer cells.
  • Induction of Apoptosis : There is evidence that these compounds can trigger apoptotic pathways in cancer cells.

Study on Antiviral Activity

In a study focusing on the antiviral effects of triazolo[1,5-a]pyrimidines, this compound was tested against HIV-1. The results indicated a moderate inhibitory effect with an IC50 value suggesting potential for further development as an antiviral agent .

Cytotoxicity Testing

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant growth inhibition at low concentrations compared to controls. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions could enhance potency .

Summary Table of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
AntiviralHIV-113.1 - 17.7
AnticancerVarious Cancers0.41 - 6.23

Properties

Molecular Formula

C20H17FN4O2

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H17FN4O2/c1-2-27-19(26)16-17(13-6-4-3-5-7-13)24-20-22-12-23-25(20)18(16)14-8-10-15(21)11-9-14/h3-12,18H,2H2,1H3,(H,22,23,24)

InChI Key

DHSLBGQJSNGODI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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